3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide
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Overview
Description
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide, also known as BML-275, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazoles and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide inhibits the activity of AMPK by binding to its catalytic subunit. This results in the activation of the mTOR pathway, which is involved in regulating cell growth and proliferation. The inhibition of AMPK also leads to decreased glucose uptake and fatty acid oxidation in cancer cells, which can starve the cells of energy and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide is its specificity for AMPK inhibition. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Future Directions
There are a number of potential future directions for research on 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of other diseases, such as diabetes or neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide involves the reaction of 2-amino-5-chlorobenzoxazole with dimethylamine and benzoyl chloride. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of an enzyme called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. This inhibition leads to decreased inflammation and increased apoptosis in cancer cells.
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(2)15(19)11-6-5-7-12(10-11)20-16-17-13-8-3-4-9-14(13)21-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTRQWDIRSGJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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